(4-Cyclopropylphenyl)(phenyl)methanone
Overview
Description
(4-Cyclopropylphenyl)(phenyl)methanone is an organic compound with the molecular formula C16H14O It is a ketone characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclopropylbenzene and benzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Cyclopropylbenzene+Benzoyl chlorideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the product while minimizing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylphenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(4-Cyclopropylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclopropylphenyl)(phenyl)methanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, depending on the nature of the nucleophile. The pathways involved in these reactions are typically governed by the electronic and steric properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar in structure but lacks the cyclopropyl group.
Acetophenone: Contains a single phenyl ring attached to the ketone group.
Cyclopropylmethyl ketone: Contains a cyclopropyl group but lacks the phenyl rings.
Uniqueness
(4-Cyclopropylphenyl)(phenyl)methanone is unique due to the presence of both a cyclopropyl group and two phenyl rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
(4-cyclopropylphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c17-16(14-4-2-1-3-5-14)15-10-8-13(9-11-15)12-6-7-12/h1-5,8-12H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMWOCLJANPNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398462 | |
Record name | (4-cyclopropylphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309270-67-5 | |
Record name | (4-cyclopropylphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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